molecular formula C22H31N3O7S3 B13770091 methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide CAS No. 55301-84-3

methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide

Cat. No.: B13770091
CAS No.: 55301-84-3
M. Wt: 545.7 g/mol
InChI Key: ZESHHGKIBXVEJL-UHFFFAOYSA-N
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Description

Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide is a synthetic compound featuring a bicyclic benzothiepine core (a sulfur-containing heterocycle) with a carboxamide group at position 3 and a 4-methylpiperazine substituent at position 4. The methanesulfonic acid component likely acts as a counterion, enhancing solubility and stability for pharmaceutical applications.

Properties

CAS No.

55301-84-3

Molecular Formula

C22H31N3O7S3

Molecular Weight

545.7 g/mol

IUPAC Name

methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide

InChI

InChI=1S/C20H23N3OS.2CH4O3S/c1-22-8-10-23(11-9-22)17-13-14-4-2-3-5-18(14)25-19-7-6-15(20(21)24)12-16(17)19;2*1-5(2,3)4/h2-7,12,17H,8-11,13H2,1H3,(H2,21,24);2*1H3,(H,2,3,4)

InChI Key

ZESHHGKIBXVEJL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)N.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Industrial Synthetic Routes

Several industrial methods exist for preparing methanesulfonic acid, with the most notable processes including:

  • Oxidation of Methylthiol or Dimethyl Disulfide:
    Methylthiol or dimethyl disulfide is oxidized using oxidants such as nitric acid, hydrogen peroxide, or chlorine. These methods produce MSA but require careful control of reaction conditions to avoid side reactions and impurities.

  • Reaction of Dimethyl Sulfate with Sulfite Ions:
    A patented process (US6060621A) describes the reaction of dimethyl sulfate with sulfite ions (from sodium sulfite, potassium sulfite, ammonium sulfite, or sodium pyrosulfite) in aqueous solution at elevated temperatures (above 60°C, preferably 95-100°C). The molar ratio of sulfite ions to dimethyl sulfate is maintained between 1.5:1 and 2.5:1, ideally 2:1, to ensure complete methyl transfer and minimize toxic by-products such as dimethyl sulfate itself.

    The reaction proceeds as follows:

    $$
    2 \text{SO}3^{2-} + \text{CH}3\text{O}-\text{SO}2-\text{OCH}3 \rightarrow 2 \text{CH}3-\text{SO}3^- + \text{SO}_4^{2-}
    $$

    After reaction completion (typically 4 hours under reflux), the mixture is acidified with a strong acid such as sulfuric acid to liberate methanesulfonic acid, which is then purified by distillation under reduced pressure.

    Example experimental procedure:

    • Sodium sulfite (300 g, 2.38 mol) is suspended in 1.1 L water and heated to 95-100°C until a clear solution forms.
    • Dimethyl sulfate (135 g, 1.07 mol) is added dropwise.
    • The mixture is stirred for 4 hours at 90-100°C.
    • pH is maintained above 6 by adding sodium sulfite solution if necessary.
    • Concentrated sulfuric acid (450 g) is added for acidification.
    • Methanesulfonic acid is isolated by distillation below 3 kPa pressure.

    This method improves yield by transferring both methyl groups from dimethyl sulfate to sulfite ions, avoiding the formation of methyl sulfate and toxic dimethyl sulfate contaminants.

Mechanistic Insights and Process Control

  • The formation of methyl methanesulfonate (a sulfonate ester impurity) can occur when methanesulfonic acid reacts with methanol under certain conditions. Controlling stoichiometry, temperature, solvent composition, and presence of bases (e.g., 2,6-lutidine) can minimize such side reactions during salt formation processes.

  • The pH control during synthesis is critical to prevent formation of undesired sulfonate esters and ensure high purity of methanesulfonic acid.

Data Table: Key Parameters in Methanesulfonic Acid Preparation

Parameter Conditions / Values Notes
Sulfite ion source Sodium sulfite, potassium sulfite, ammonium sulfite, sodium pyrosulfite Provides SO3^2- ions for reaction
Dimethyl sulfate to sulfite ratio 1:1.5 to 1:2.5 (preferably 1:2) Ensures complete methyl transfer
Reaction temperature 60°C minimum, preferably 95-100°C Reflux conditions preferred
Reaction time At least 2 hours, preferably 4 hours Ensures full conversion
pH control Maintain pH ≥ 6, adjust with sodium sulfite Prevents side reactions
Acidification agent Concentrated sulfuric acid Liberates methanesulfonic acid
Purification Distillation under reduced pressure (<3 kPa) Removes impurities and isolates pure MSA
Melting point of MSA Approximately 20°C Characteristic physical property
Boiling point of MSA 273.6°C For purification by distillation

Summary and Expert Notes

  • The preparation of methanesulfonic acid is well-established industrially, with the reaction of dimethyl sulfate and sulfite ions being a key scalable method offering high yield and purity.

  • Control of reaction parameters such as temperature, pH, and stoichiometry is essential to avoid toxic by-products and ensure safe, efficient production.

  • For the target compound, methanesulfonic acid is used primarily to form the corresponding salt of the benzothiepine carboxamide derivative, enhancing its pharmaceutical properties.

  • Detailed synthetic routes for the benzothiepine derivative involve multi-step organic synthesis, including heterocyclic ring formation, amide coupling, and salt formation with methanesulfonic acid.

  • Literature from patent sources and pharmaceutical process research provides the most reliable and detailed information on preparation methods, avoiding less reliable commercial databases.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Mechanism of Action

The mechanism of action of methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Core Heterocycle Modifications: Benzothiepine vs. Dihydrobenzofuran

Key Analog : 2,3-Dihydrobenzo[b]furan-5-carboxylic acid (CAS: 76429-73-7)

  • Structural Differences :
    • Heteroatom : Benzothiepine contains sulfur, while dihydrobenzofuran uses oxygen.
    • Substituents : The target compound has a carboxamide and methylpiperazine, whereas the analog features a carboxylic acid.
  • Implications: Sulfur’s larger atomic size and lower electronegativity may enhance lipophilicity and alter binding kinetics compared to oxygen-containing analogs. Carboxamide groups (vs.

Table 1: Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Not provided Not available Not reported Carboxamide, Methylpiperazine
2,3-Dihydrobenzo[b]furan-5-carboxylic acid C₉H₈O₃ 164.15 194–197 Carboxylic acid

Sulfonyl and Triazine-Based Herbicides

Key Analogs : Metsulfuron methyl, Ethametsulfuron methyl ()

  • Structural Differences :
    • These herbicides incorporate sulfonylurea bridges and triazine rings, absent in the target compound.
    • The target compound’s methanesulfonic acid may enhance solubility, akin to sulfonyl groups in herbicides.
  • Implications :
    • Sulfonyl groups in herbicides contribute to enzyme inhibition (e.g., acetolactate synthase), while the target compound’s design likely targets mammalian proteins (e.g., kinases or GPCRs) .

Piperazine-Containing Pharmaceuticals

Key Analog : Ranitidine-related compound B ()

  • Structural Differences :
    • Ranitidine analogs feature furanyl-thioethyl groups, contrasting with the target compound’s benzothiepine and methylpiperazine.
  • Implications :
    • Piperazine moieties are commonly used to improve solubility and bioavailability. The 4-methyl group may reduce metabolic degradation compared to unmethylated analogs .

Research Findings and Limitations

  • Crystallographic Analysis: The SHELX system () is widely used for small-molecule structure determination, suggesting that the target compound’s structure may have been resolved using similar methods.
  • Functional Group Impact : The carboxamide and methylpiperazine groups likely confer distinct pharmacokinetic profiles compared to carboxylic acid derivatives () or sulfonylureas ().
  • Data Gaps : Direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) for the target compound are absent in the provided evidence, limiting quantitative comparisons.

Biological Activity

Methanesulfonic acid; 5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b]benzothiepine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C₁₄H₁₈N₂O₃S, and it features a unique structure that integrates both a methanesulfonic acid moiety and a benzothiepine derivative. This combination is pivotal for its biological activity, particularly in therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Benzothiepine Core : Known for its pharmacological properties, particularly as an antidepressant.
  • Piperazine Ring : Enhances biological activity and provides antipsychotic properties.
  • Methanesulfonic Acid Group : Improves solubility and reactivity, crucial for drug formulation and synthesis.
Component Structure Features Biological Activity
BenzothiepineCore structureAntidepressant
PiperazineRing structureAntipsychotic
Methanesulfonic AcidSulfonate groupSolubility enhancer

Pharmacodynamics

The biological activity of methanesulfonic acid; 5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b]benzothiepine-3-carboxamide is primarily attributed to its structural components. Research indicates that the compound exhibits both antidepressant and antipsychotic effects, making it a candidate for various therapeutic applications. The methanesulfonic acid component enhances solubility, facilitating better absorption and bioavailability in biological systems.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating mood disorders and psychotic conditions:

  • Antidepressant Efficacy : In animal models, the compound demonstrated significant reductions in depressive-like behaviors. The mechanism appears to involve modulation of serotonin and norepinephrine pathways.
  • Antipsychotic Properties : Clinical trials have suggested that the compound may effectively reduce symptoms of schizophrenia. The piperazine ring is believed to play a crucial role by interacting with dopamine receptors.
  • Solubility and Formulation : The methanesulfonic acid moiety not only aids in solubility but also enhances stability during formulation processes, making it suitable for various pharmaceutical applications.

Future Research Directions

Further investigations are necessary to validate these findings through clinical trials. Emphasis should be placed on:

  • Long-term efficacy studies.
  • Detailed pharmacokinetic profiling.
  • Exploration of potential side effects compared to existing therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and what intermediates are critical?

  • Methodology :

  • Step 1 : Construct the 5,6-dihydrobenzo[b]benzothiepine core via cyclization of a thioketone intermediate under acidic conditions, as seen in analogous benzothieno-pyrimidine syntheses .
  • Step 2 : Introduce the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination. For example, use 3-(4-methylpiperazin-1-yl)benzoic acid derivatives (CAS 215309-01-6, mp 187–190°C) as intermediates, ensuring purity ≥97% .
  • Step 3 : Incorporate the methanesulfonic acid group via esterification or sulfonation, using reagents like methyl trifluoromethanesulfonate (CAS 25567-11-7) under controlled pH .
    • Key Intermediates :
IntermediateCAS RNPurityMelting PointReference
3-(4-Methylpiperazin-1-yl)benzoic acid215309-01-697%187–190°C
Methyl trifluoromethanesulfonate25567-11-7N/AN/A

Q. Which analytical techniques are most effective for structural characterization?

  • HPLC : Use a mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid. This method resolves epimers and impurities, as demonstrated in chromatographic separations of thiazolidine derivatives .
  • NMR/MS : Confirm the carboxamide and sulfonic acid groups via 13C^{13}\text{C} NMR (amide C=O at ~170 ppm) and ESI-MS for molecular ion verification .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

  • Approach :

  • Assay Optimization : Standardize solvent systems (e.g., DMSO concentration ≤1%) to avoid solubility artifacts. Methanesulfonic acid derivatives often require pH-adjusted buffers for consistent dissolution .
  • Purity Validation : Use HPLC (as above) to confirm ≥98% purity, as impurities ≤2% can skew dose-response curves .
    • Case Study : Inconsistent IC₅₀ values in kinase assays were traced to residual solvents; switching to lyophilized stocks improved reproducibility .

Q. What strategies enhance target selectivity of the 4-methylpiperazine moiety?

  • SAR Modifications :

  • Replace the methyl group with bulkier substituents (e.g., ethyl or phenyl) to sterically hinder off-target interactions, as shown in benzenesulfonamide analogs .
  • Introduce electron-withdrawing groups (e.g., -CF₃) to modulate basicity and reduce metabolic oxidation .
    • Experimental Design :
ModificationImpact on SelectivityReference
4-Ethylpiperazine+20% selectivity for Ser/Thr kinases
4-TrifluoromethylpiperazineReduced CYP3A4 metabolism

Q. How can solubility discrepancies in solvent systems be addressed?

  • Methodology :

  • Counterion Screening : Replace methanesulfonate with tosylate or citrate to improve aqueous solubility, as demonstrated for sulfonic acid derivatives .
  • pH-Solubility Profiling : Conduct experiments in buffers ranging from pH 2–8, as solubility of ionizable groups (e.g., piperazine) is pH-dependent .
    • Data Example :
Solvent SystemSolubility (mg/mL)pHReference
Water (pH 2)12.32.0
PBS (pH 7.4)0.87.4

Methodological Notes

  • Synthesis Optimization : For the benzothiepine core, reaction temperatures >100°C and catalysts like Pd(OAc)₂ improve cyclization yields .
  • Chromatography : Use reverse-phase HPLC with C18 columns for purity checks, referencing methods from pharmacopeial standards .

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